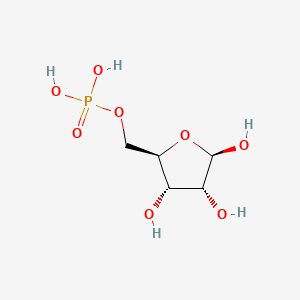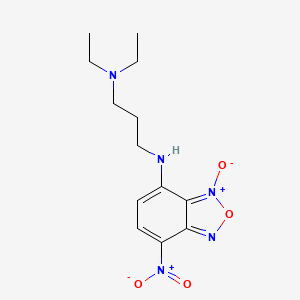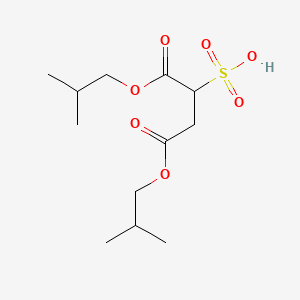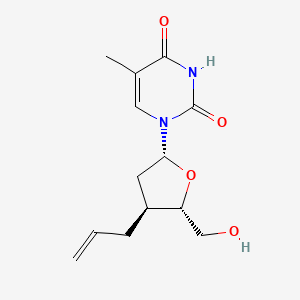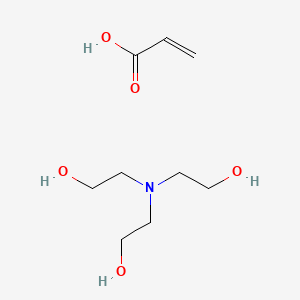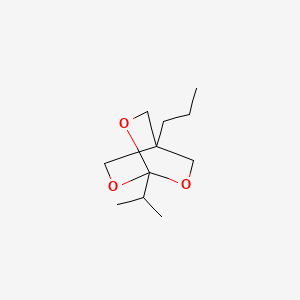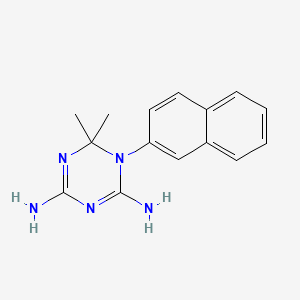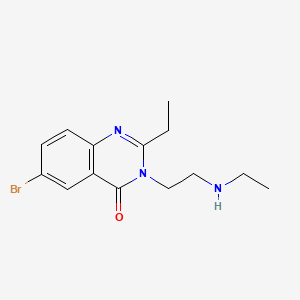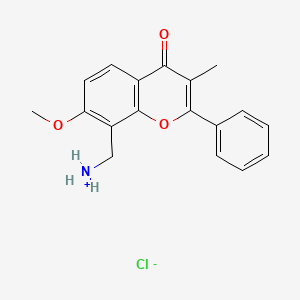
8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is of interest due to its potential therapeutic applications and unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride typically involves a Mannich reaction, which is a well-known method for introducing an aminoalkyl moiety by electrophilic substitution. The reaction involves the use of formaldehyde, an amine, and a compound with an active hydrogen atom. The process is carried out under mild conditions, usually at room temperature or slightly elevated temperatures .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted flavones, quinones, and reduced derivatives, each with distinct biological activities .
Applications De Recherche Scientifique
8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds
Mécanisme D'action
The mechanism of action of 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: It modulates signaling pathways such as the NF-κB pathway, MAPK pathway, and apoptotic pathways, leading to its observed biological effects
Comparaison Avec Des Composés Similaires
Quercetin: A well-known flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Another flavonoid with comparable biological activities.
Luteolin: Known for its anti-inflammatory and anticancer properties
Uniqueness: 8-(Aminomethyl)-7-methoxy-3-methylflavone hydrochloride is unique due to its specific aminoalkyl substitution, which enhances its biological activity and potential therapeutic applications compared to other flavonoids .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
25782-06-3 |
|---|---|
Formule moléculaire |
C18H18ClNO3 |
Poids moléculaire |
331.8 g/mol |
Nom IUPAC |
(7-methoxy-3-methyl-4-oxo-2-phenylchromen-8-yl)methylazanium;chloride |
InChI |
InChI=1S/C18H17NO3.ClH/c1-11-16(20)13-8-9-15(21-2)14(10-19)18(13)22-17(11)12-6-4-3-5-7-12;/h3-9H,10,19H2,1-2H3;1H |
Clé InChI |
ZICMBMKLCREFMN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC(=C2C[NH3+])OC)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



